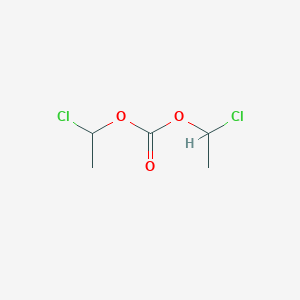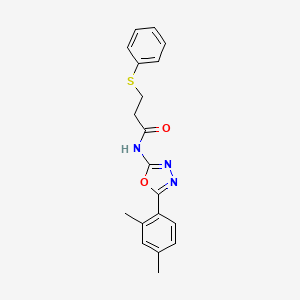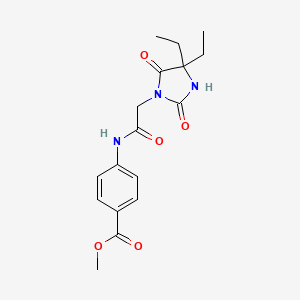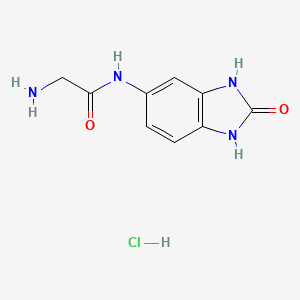
Bis(1-chloroethyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-chloroethyl) carbonate is an organic compound with the molecular formula C5H8Cl2O3. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of two 1-chloroethyl groups attached to a carbonate moiety, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-chloroethyl) carbonate typically involves the reaction of 1-chloroethanol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CH3CHClOH+COCl2→CH3CHClOCOOCHClCH3+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 1-chloroethanol and phosgene are reacted in the presence of a catalyst. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 1-chloroethanol and carbon dioxide.
Decomposition: Under certain conditions, this compound can decompose to form 1-chloroethanol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, alkoxides.
Conditions: Reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 1-chloroethanol derivatives.
Hydrolysis Products: 1-chloroethanol and carbon dioxide.
科学研究应用
Bis(1-chloroethyl) carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for alcohols in peptide synthesis.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: this compound is used in the production of polymers and as a cross-linking agent in the manufacture of resins.
作用机制
The mechanism of action of bis(1-chloroethyl) carbonate involves the formation of reactive intermediates during its chemical reactions. For example, in nucleophilic substitution reactions, the chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. The carbonate moiety acts as a leaving group, facilitating the reaction.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms in this compound are the primary targets for nucleophiles.
Hydrolysis: The carbonate moiety is hydrolyzed to form carbon dioxide and 1-chloroethanol.
相似化合物的比较
Bis(2-chloroethyl) carbonate: Similar in structure but with 2-chloroethyl groups instead of 1-chloroethyl groups.
Bis(1-bromoethyl) carbonate: Contains bromine atoms instead of chlorine atoms.
Bis(1-chloroethyl) ether: Similar structure but with an ether linkage instead of a carbonate linkage.
Uniqueness: Bis(1-chloroethyl) carbonate is unique due to its specific reactivity and the presence of the carbonate moiety, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis, sets it apart from other similar compounds.
属性
IUPAC Name |
bis(1-chloroethyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFKWPWFMYRWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)


![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-propylacetamide](/img/structure/B2475839.png)
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)

![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)
![N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2475853.png)
![ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B2475855.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475856.png)
![1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea](/img/structure/B2475857.png)
![2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2475858.png)
![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)
